molecular formula C13H21N3O B15170779 N-(4-Methylphenyl)-L-lysinamide CAS No. 918433-52-0

N-(4-Methylphenyl)-L-lysinamide

Cat. No.: B15170779
CAS No.: 918433-52-0
M. Wt: 235.33 g/mol
InChI Key: IMSWBPHPHCZSMC-LBPRGKRZSA-N
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Description

N-(4-Methylphenyl)-L-lysinamide (CAS: 918436-17-6) is a lysine-derived amide with a molecular formula of C22H30N4O2 and a molecular weight of 382.5 g/mol . The compound features an L-lysinamide backbone modified with a 4-methylphenyl group at the terminal amide position. Its stereochemistry is defined by an (S)-configuration at the chiral center, as indicated by the InChIKey JZFHBTZCRVAOLR-FQEVSTJZSA-N .

Key physicochemical properties include:

  • Hydrogen bond donors/acceptors: 4 donors (NH groups) and 4 acceptors (carbonyl and amide O atoms) .
  • Rotatable bonds: 10, suggesting significant conformational flexibility .

Properties

CAS No.

918433-52-0

Molecular Formula

C13H21N3O

Molecular Weight

235.33 g/mol

IUPAC Name

(2S)-2,6-diamino-N-(4-methylphenyl)hexanamide

InChI

InChI=1S/C13H21N3O/c1-10-5-7-11(8-6-10)16-13(17)12(15)4-2-3-9-14/h5-8,12H,2-4,9,14-15H2,1H3,(H,16,17)/t12-/m0/s1

InChI Key

IMSWBPHPHCZSMC-LBPRGKRZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)[C@H](CCCCN)N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(CCCCN)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methylphenyl)-L-lysinamide typically involves the reaction of L-lysine with 4-methylphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond. The general reaction scheme is as follows:

    Step 1: Protection of the amino group of L-lysine to prevent unwanted side reactions.

    Step 2: Reaction of the protected L-lysine with 4-methylphenyl isocyanate to form the amide bond.

    Step 3: Deprotection of the amino group to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methylphenyl)-L-lysinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of this compound oxides.

    Reduction: Formation of N-(4-Methylphenyl)-L-lysine.

    Substitution: Formation of substituted derivatives on the aromatic ring.

Scientific Research Applications

N-(4-Methylphenyl)-L-lysinamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Methylphenyl)-L-lysinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

The 4-methylphenyl substituent is a common motif in bioactive and crystallographically studied compounds. Below is a systematic comparison of N-(4-Methylphenyl)-L-lysinamide with its structural analogs:

Structural and Physicochemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Hydrogen Bond Donors/Acceptors Rotatable Bonds Key Substituent(s) Reference
This compound C22H30N4O2 382.5 4/4 10 4-Methylphenyl
N-[(3-Methylphenyl)methyl]glycyl variant C23H32N4O2 396.5 4/4 11 3-Methylphenylmethyl
N-(Phenylmethyl)glycyl variant C22H28N4O2 380.5 4/4 11 Benzyl
N-[(4-Fluorophenyl)methyl]glycyl variant C22H29FN4O2 400.5 4/4 11 4-Fluorophenylmethyl

Key Observations :

  • Electron-withdrawing groups : The 4-fluorophenylmethyl variant introduces electronegativity, which may influence solubility and intermolecular interactions (e.g., dipole-dipole) .
  • Conformational flexibility : Higher rotatable bonds in analogs (e.g., 11 vs. 10 in the parent) suggest increased adaptability in binding to biological targets .
Crystallographic and Stability Studies
  • Crystal packing : In imidazole-4-imine derivatives (e.g., (E)-1-(4-chlorophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine), the 4-methylphenyl group contributes to significant dihedral angles (~56°) between aromatic planes, stabilizing crystal lattices via C–H⋯N hydrogen bonds and π-π interactions .
  • Phase transitions : N-(4-Methylphenyl)formamide analogs undergo disorder-to-order transitions under thermal stress, implying that the 4-methylphenyl group in lysinamide derivatives may influence thermal stability .

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